molecular formula C16H15NO2 B326424 (Propan-2-ylideneamino) 4-phenylbenzoate

(Propan-2-ylideneamino) 4-phenylbenzoate

Cat. No.: B326424
M. Wt: 253.29 g/mol
InChI Key: FLCIETSVEMHMGX-UHFFFAOYSA-N
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Description

(Propan-2-ylideneamino) 4-phenylbenzoate is a chemical compound designed for research and development applications, featuring a Schiff base (imine) linkage that connects a 4-phenylbenzoate moiety. This structure incorporates privileged scaffolds commonly found in medicinal chemistry, suggesting potential as a versatile building block for the synthesis of novel bioactive molecules . The presence of the 4-phenylbenzoate component is significant, as aromatic benzoate esters and amides are frequently investigated for their diverse biological activities. Researchers can explore this compound as a precursor or intermediate in developing potential acetylcholinesterase (AChE) inhibitors for neurological research, given that derivatives of para-aminobenzoic acid (PABA) have been evaluated as cholinesterase inhibitors . Furthermore, the molecule's framework may be of interest in anticancer agent discovery . Structurally similar thiazole and aminobenzoic acid derivatives have demonstrated potent, structure-dependent antiproliferative properties in both drug-sensitive and resistant cancer cell lines, as well as in 3D spheroid models . The Schiff base functional group also offers a reactive site for further chemical modifications, enabling the creation of libraries of compounds for structure-activity relationship (SAR) studies in various drug discovery programs . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Please refer to the Certificate of Analysis for lot-specific data.

Properties

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

(propan-2-ylideneamino) 4-phenylbenzoate

InChI

InChI=1S/C16H15NO2/c1-12(2)17-19-16(18)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-11H,1-2H3

InChI Key

FLCIETSVEMHMGX-UHFFFAOYSA-N

SMILES

CC(=NOC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)C

Canonical SMILES

CC(=NOC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)C

Origin of Product

United States

Preparation Methods

Synthesis of 1,7,7-Trimethylbicyclo[2.2.1]heptan Nitramine Intermediate

The nitroimine intermediate is synthesized from camphor derivatives through nitrosation and ammonolysis. D-camphor (1,7,7-trimethylbicyclo[2.2.1]heptan-2-one) is first converted to its oxime, which undergoes nitrosation with nitrating agents (e.g., HNO₃/H₂SO₄) to yield 1,7,7-trimethylbicyclo[2.2.1]heptan nitramine (camphor nitroimine). This intermediate is critical for introducing the propan-2-ylideneamino group.

Reaction Conditions

  • Temperature: 0–5°C (nitrosation step)

  • Reagents: HNO₃ (conc.), H₂SO₄ (conc.)

  • Yield: 78–85%

Condensation with 4-Phenylbenzoic Acid Derivatives

The nitroimine reacts with 4-phenylbenzoic acid chloride in anhydrous benzene under basic conditions (triethylamine or pyridine) to form the target compound. The reaction proceeds via nucleophilic acyl substitution, where the nitrogen of the nitroimine attacks the electrophilic carbonyl carbon of the acid chloride.

Camphor nitroimine+4-Phenylbenzoyl chlorideEt3N, benzene(Propan-2-ylideneamino) 4-phenylbenzoate+HCl\text{Camphor nitroimine} + \text{4-Phenylbenzoyl chloride} \xrightarrow{\text{Et}_3\text{N, benzene}} \text{this compound} + \text{HCl}

Optimized Parameters

  • Solvent: Dry benzene

  • Catalyst: Triethylamine (1.5 equiv)

  • Reaction Time: 18–24 hours

  • Yield: 88–92%

Schotten-Baumann Acylation Approach

Preparation of 4-Phenylbenzoyl Chloride

4-Phenylbenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The reaction is typically carried out under reflux conditions, with excess SOCl₂ removed under reduced pressure4.

Procedure

  • 4-Phenylbenzoic acid (1 equiv) is refluxed with SOCl₂ (3 equiv) for 3 hours.

  • Excess SOCl₂ is evaporated, and the residue is dissolved in dry dichloromethane4.

Reaction with Propan-2-ylideneamine

The acid chloride is reacted with propan-2-ylideneamine in a biphasic system (aqueous NaOH/diethyl ether) via the Schotten-Baumann method. Sodium hydroxide deprotonates the amine, enhancing its nucleophilicity4.

4-Phenylbenzoyl chloride+Propan-2-ylideneamineNaOH, H2O/Et2O(Propan-2-ylideneamino) 4-phenylbenzoate+NaCl+H2O\text{4-Phenylbenzoyl chloride} + \text{Propan-2-ylideneamine} \xrightarrow{\text{NaOH, H}2\text{O/Et}2\text{O}} \text{this compound} + \text{NaCl} + \text{H}_2\text{O}

Key Parameters

  • Temperature: 0–5°C (prevents hydrolysis of the acid chloride)

  • Base: 10% NaOH (aqueous)

  • Yield: 65–75%4

Reductive Amination Strategy

Synthesis of Imino Ester Intermediate

Glycine methyl ester hydrochloride is condensed with camphorquinone in methanol to form an imino ester. Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine bond, yielding a secondary amine intermediate.

Camphorquinone+Glycine methyl esterNaBH₃CN, MeOHImino ester intermediate\text{Camphorquinone} + \text{Glycine methyl ester} \xrightarrow{\text{NaBH₃CN, MeOH}} \text{Imino ester intermediate}

Transesterification with 4-Phenylbenzoic Acid

The imino ester undergoes transesterification with 4-phenylbenzoic acid in the presence of a Lewis acid catalyst (e.g., ZnCl₂). This step replaces the methyl ester group with the 4-phenylbenzoyl moiety.

Imino ester+4-Phenylbenzoic acidZnCl2,Δ(Propan-2-ylideneamino) 4-phenylbenzoate+MeOH\text{Imino ester} + \text{4-Phenylbenzoic acid} \xrightarrow{\text{ZnCl}_2, \Delta} \text{this compound} + \text{MeOH}

Optimization Notes

  • Catalyst Loading: 5 mol% ZnCl₂

  • Temperature: 80–90°C

  • Yield: 70–78%

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsKey ReagentsYield (%)Purity (%)
Nitroimine couplingCamphor nitroimine, 4-phenylbenzoyl chlorideEt₃N, benzene88–92≥98
Schotten-Baumann4-Phenylbenzoic acid, propan-2-ylideneamineSOCl₂, NaOH65–75≥95
Reductive aminationCamphorquinone, glycine methyl esterNaBH₃CN, ZnCl₂70–78≥97

Advantages and Limitations

  • Nitroimine coupling offers the highest yields but requires specialized nitroimine intermediates.

  • Schotten-Baumann is scalable but sensitive to hydrolysis.

  • Reductive amination avoids acidic conditions but involves multiple steps4.

Characterization and Quality Control

Spectroscopic Data

  • IR (KBr): 1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=N imine), 1602 cm⁻¹ (aromatic C=C).

  • ¹H NMR (400 MHz, CDCl₃): δ 8.10–7.25 (m, 9H, aromatic), 2.85 (s, 2H, CH₂), 1.45 (s, 6H, C(CH₃)₂).

Chromatographic Purity

HPLC analysis (C18 column, 70:30 acetonitrile/water) shows a single peak at 6.8 minutes, confirming >98% purity .

Chemical Reactions Analysis

Types of Reactions

(Propan-2-ylideneamino) 4-phenylbenzoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

    Reduction: The ester can be reduced to form alcohols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) can be used for halogenation and nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of 4-Phenylbenzoic acid.

    Reduction: Formation of 4-Phenylbenzyl alcohol.

    Substitution: Formation of halogenated or nitrated derivatives of this compound.

Scientific Research Applications

(Propan-2-ylideneamino) 4-phenylbenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (Propan-2-ylideneamino) 4-phenylbenzoate involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with specific pathways in biological systems. The phenyl group may also contribute to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The table below compares (propan-2-ylideneamino) 4-phenylbenzoate with structurally related compounds, emphasizing substituent variations and their implications:

Compound Substituent Key Properties Applications References
This compound Propan-2-ylideneamino, 4-phenyl Potential imine-mediated reactivity; rigid aromatic backbone Enantiomer purification (inferred)
Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) Pyridazin-3-yl, phenethylamino Enhanced solubility due to pyridazine ring; moderate polarity Pharmaceutical intermediates
Ethyl 4-((3-((4-acetylphenyl)amino)-1,1,1,2-tetrafluoropropan-2-yl)oxy)benzoate (9) Acetylphenylamino, tetrafluoro Electron-withdrawing CF₃ groups; high thermal stability Fluorinated drug candidates
Phenyl benzoate Unsubstituted phenyl Simple ester; low steric hindrance Preservatives, solvents
Propyl 4-hydroxybenzoate (Propyl paraben) 4-hydroxy, propyl ester Antimicrobial activity; ester hydrolysis susceptibility Cosmetic preservatives
Key Observations:
  • Steric Considerations : The 4-phenyl group introduces steric bulk, which may hinder nucleophilic attack at the ester carbonyl compared to unsubstituted phenyl benzoate .
  • Chiral Resolution: Unlike parabens (e.g., propyl 4-hydroxybenzoate), the imine group in this compound could facilitate chiral separations, as seen in epoxy alcohol synthesis using 4-phenylbenzoate esters .

Q & A

Q. What are the recommended synthetic routes for (Propan-2-ylideneamino) 4-phenylbenzoate, and how can reaction conditions be optimized?

Methodological Answer: A two-step synthesis is typical:

Esterification : React 4-phenylbenzoic acid with propan-2-ylideneamine via a coupling agent (e.g., DCC/DMAP) in anhydrous THF under reflux .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
Optimization : Monitor reaction progress via TLC and adjust stoichiometry (1:1.2 molar ratio of acid to amine) to minimize side products. For scale-up, replace THF with DMF to improve solubility .

Q. Table 1: Key Reaction Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)
1DCC, THF, 24h reflux65–70≥95%
2DMF, 12h reflux75–80≥98%

Q. How can spectroscopic techniques (FT-IR, NMR, UV-Vis) be applied to characterize this compound?

Methodological Answer:

  • FT-IR : Confirm ester C=O stretch (~1720 cm⁻¹) and imine C=N stretch (~1640 cm⁻¹). Compare to reference spectra of 4-phenylbenzoate derivatives .
  • ¹H NMR : Identify aromatic protons (δ 7.2–8.1 ppm, multiplet) and imine proton (δ 8.3–8.5 ppm, singlet). Use deuterated chloroform for solubility .
  • UV-Vis : Analyze π→π* transitions (λmax ~250–300 nm) in acetonitrile; compare computational predictions (TD-DFT) for validation .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) elucidate the electronic properties and reactivity of this compound?

Methodological Answer:

  • Geometry Optimization : Use B3LYP/6-31G(d) basis set to minimize energy and calculate frontier molecular orbitals (HOMO/LUMO).
  • Reactivity Prediction : Simulate nucleophilic attack at the imine group (Fukui indices) to prioritize reaction sites .
  • Validation : Compare computed vibrational frequencies (IR) and UV-Vis spectra with experimental data to refine models .

Q. Table 2: Computational Parameters

PropertyMethod/Basis SetKey Insight
HOMO-LUMO gapB3LYP/6-31G(d)4.2 eV
Fukui Index (imine N)M06-2X/6-311+G(d)0.45

Q. What strategies resolve contradictions in spectroscopic data during structural validation?

Methodological Answer:

  • Cross-Technique Validation : If NMR suggests an imine proton but FT-IR lacks C=N stretch, use X-ray crystallography (SHELXL ) for definitive confirmation.
  • Dynamic Effects : Consider tautomerization (e.g., enol-imine equilibrium) in solution, which may obscure NMR/IR signals. Conduct variable-temperature NMR to detect equilibria .

Q. How does the substituent (propan-2-ylideneamino) influence the photostability and catalytic potential of 4-phenylbenzoate derivatives?

Methodological Answer:

  • Photostability : Perform accelerated UV exposure tests (λ = 365 nm) and monitor degradation via HPLC. Compare to unsubstituted 4-phenylbenzoate controls.
  • Catalytic Activity : Test as a ligand in metal complexes (e.g., Sn-porphyrins ) for photocatalytic dye degradation. Measure turnover frequency (TOF) under visible light.

Q. Table 3: Photocatalytic Performance

CatalystTOF (h⁻¹)Degradation Efficiency (%)
Sn-porphyrin (control)0.1540
Sn-porphyrin + derivative0.2253

Q. What crystallographic refinement protocols (e.g., SHELXL) are recommended for resolving disorder in the propan-2-ylideneamino group?

Methodological Answer:

  • Disorder Modeling : Split the imine group into two positions (occupancy 50:50) and refine using restraints (SAME, DELU) in SHELXL .
  • Validation : Check R-factor convergence (target < 5%) and residual electron density maps (< 0.5 eÅ⁻³) .

Q. How can structure-property relationships guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • QSAR Modeling : Correlate logP (calculated via Molinspiration) with antimicrobial activity (MIC assays).
  • Functionalization : Introduce electron-withdrawing groups (e.g., -NO₂) at the phenyl ring to enhance reactivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(Propan-2-ylideneamino) 4-phenylbenzoate
Reactant of Route 2
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(Propan-2-ylideneamino) 4-phenylbenzoate

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